molecular formula C11H17NO4 B13557802 N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine

N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine

Cat. No.: B13557802
M. Wt: 227.26 g/mol
InChI Key: ALKVNYLINLGCJH-UHFFFAOYSA-N
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Description

N-[2-(3,4,5-Trimethoxyphenyl)ethyl]hydroxylamine is a synthetic compound featuring a trimethoxyphenyl moiety linked to a hydroxylamine group via an ethyl chain. The hydroxylamine (-NHOH) group introduces redox activity, making it a candidate for applications in medicinal chemistry (e.g., radical scavenging or prodrug design).

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine

InChI

InChI=1S/C11H17NO4/c1-14-9-6-8(4-5-12-13)7-10(15-2)11(9)16-3/h6-7,12-13H,4-5H2,1-3H3

InChI Key

ALKVNYLINLGCJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCNO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine typically involves the reaction of 3,4,5-trimethoxyphenylacetate with hydroxylamine under controlled conditions. One common method includes the use of dimethylaminopyridine (DMAP) and anhydrous dichloromethane as solvents, with the reaction being carried out at low temperatures (0°C) and then gradually warmed to room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine involves its interaction with specific molecular targets and pathways. The 3,4,5-trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts cell division and can lead to apoptosis in cancer cells. Additionally, the compound can inhibit various enzymes and proteins, contributing to its diverse biological activities .

Comparison with Similar Compounds

Structural Analogs: Catecholamine Derivatives

Example: 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine HCl, CAS 62-31-7)

  • Structural Differences:
    • Dopamine HCl has two hydroxyl groups on the phenyl ring (catechol structure), whereas the target compound replaces these with methoxy groups.
    • The terminal functional group in dopamine is a primary amine (-NH₂), while the target compound features a hydroxylamine (-NHOH).
  • Physicochemical Implications:
    • Methoxy groups increase lipophilicity (logP ~1.5 for trimethoxyphenyl vs. ~0.5 for catechol), enhancing passive diffusion across biological membranes.
    • Hydroxylamine’s redox activity may confer susceptibility to oxidation, unlike dopamine’s stable amine.
  • Biological Relevance: Dopamine is a neurotransmitter; the target compound’s trimethoxy and hydroxylamine groups likely redirect its activity toward non-neurological targets, such as anticancer or antioxidant pathways.

Functional Group Analogs: Benzothiazole-Acetamide Derivatives

Example: N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide (Patent EP3348550A1)

  • Structural Differences:
    • The patent compound replaces the hydroxylamine with an acetamide (-CONH-) bridge, connecting the trimethoxyphenyl group to a benzothiazole ring.
    • The benzothiazole introduces π-stacking and hydrogen-bonding capabilities absent in the hydroxylamine derivative.
  • Functional Implications:
    • Acetamide derivatives are often protease-resistant, enhancing metabolic stability. Hydroxylamines, conversely, may act as nucleophiles or redox modulators.

Precursor Compounds: Ethylamine Derivatives

Example: 2-(3,4,5-Trimethoxyphenyl)ethylamine (CAS 54-04-6)

  • Structural Differences:
    • The ethylamine lacks the hydroxylamine group, terminating in a primary amine (-NH₂).
  • Commercial Availability:
    • Widely available from suppliers (e.g., Synixlabs, Bellenchem) at 95–97% purity , indicating its utility as a precursor for synthesizing derivatives like the hydroxylamine compound.
  • Stability Considerations:
    • Ethylamines are generally stable under standard conditions. Hydroxylamines, however, may require inert storage to prevent oxidation to nitroso derivatives.

Key Research Findings and Implications

  • Trimethoxy vs. Catechol Substitution: Methoxy groups enhance lipophilicity but reduce hydrogen-bonding capacity compared to catechols, altering target selectivity .
  • Hydroxylamine Reactivity: The -NHOH group’s redox activity may be exploitable in prodrug systems requiring enzymatic activation, contrasting with acetamides’ metabolic stability .

Biological Activity

N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological properties, and potential applications in various fields.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₂H₁₇N₁O₃
  • Molecular Weight : 223.27 g/mol

The structure includes a hydroxylamine functional group attached to a phenethylamine backbone, specifically featuring a 3,4,5-trimethoxyphenyl group. The presence of multiple methoxy substituents enhances its biological activity by potentially improving pharmacokinetic properties compared to other similar compounds.

Synthesis Methods

This compound can be synthesized through various methods. One common approach involves the reaction of appropriate phenethylamine derivatives with hydroxylamine under controlled conditions. This synthesis pathway allows for the introduction of the trimethoxyphenyl group, which is crucial for its biological activity.

Antioxidant Properties

Research indicates that compounds with hydroxylamine groups often exhibit antioxidant activity . The presence of the trimethoxyphenyl moiety may enhance this property, making this compound a candidate for further studies aimed at developing antioxidant agents.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of related compounds. For instance:

  • Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. In vitro studies show that derivatives with methoxy substitutions can significantly inhibit cell proliferation in cancer models .
  • A notable example is the evaluation of methoxy-substituted benzofuran derivatives that showed enhanced antiproliferative activity against multiple cancer cell lines. The IC₅₀ values for these compounds were in the low micromolar range, indicating strong potential as therapeutic agents .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of key signaling pathways , such as NF-κB, which is crucial in regulating cell growth and apoptosis. Compounds that interfere with this pathway may help to suppress tumor growth and induce apoptosis in cancer cells .
  • Cell cycle arrest has also been observed in related compounds, suggesting that they may induce G1 phase arrest in susceptible cell lines. This effect can contribute to their anticancer efficacy by preventing cells from progressing through the cycle and dividing .

Case Studies and Research Findings

StudyCompoundActivityIC₅₀ Value
1,2,4-Oxadiazole DerivativeAnticancer (CML)5.5 - 13.2 µM
MethoxybenzofuranAntiproliferative (HeLa)0.23 µM
Hydroxamic Acid DerivativeNF-κB InhibitionNot specified

These findings underscore the importance of structural modifications in enhancing biological activities and suggest that this compound could be an effective lead compound for drug development.

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